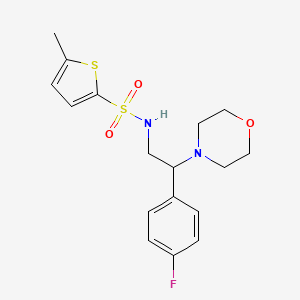
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide is a compound that falls within the category of sulfonamides, which are known for their various biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, electrochemical synthesis has been employed to create sulfonamide derivatives by the anodic oxidation of precursors like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids . This method allows for the formation of mono- and disulfone derivatives by controlling the exerted potentials. Although the specific synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques, such as FTIR, FT-Raman, NMR, and X-ray diffraction . These methods, along with computational approaches like density functional theory (DFT), can predict and confirm the geometry, vibrational frequencies, and electronic properties of the molecule. The molecular structure is crucial for understanding the interaction of the compound with biological targets, such as enzymes.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. For example, the interaction of sulfonamides with the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT) has been studied, revealing that the sulfonamide oxygens, rather than the -NH- group, form favorable interactions . This insight is valuable for designing compounds with enhanced inhibitory potency. Additionally, the reactivity of sulfonamides with various nucleophiles can lead to the formation of diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as lipophilicity, electronic absorption spectra, and thermal stability, can be characterized experimentally and theoretically . These properties are important for predicting the behavior of the compound in biological systems, including its ability to cross cell membranes and its stability under physiological conditions. For instance, the lipophilicity of a compound can influence its ability to cross the blood-brain barrier, which is a significant consideration for central nervous system-targeted drugs .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have shown potent antimicrobial activity. These derivatives, particularly those behaving as antifungal agents, exhibited promising activity against both bacterial strains and fungi, highlighting their potential in addressing microbial resistance (Janakiramudu et al., 2017).
Cytotoxic Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Some derivatives demonstrated potent activity, suggesting their potential in cancer treatment (Ghorab et al., 2015).
Antiproliferative Agents
A series of N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been developed as antiproliferative agents against various cancer cell lines. These compounds demonstrated significant activity, highlighting their therapeutic potential in cancer treatment (Pawar et al., 2018).
Cerebrovasodilatation and Anticonvulsant Effects
Derivatives like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown cerebrovasodilatation effects through selective inhibition of carbonic anhydrase enzymes, along with potent anticonvulsant activities. These findings suggest their potential in neurological therapies (Barnish et al., 1981).
Modulation of Antibiotic Activity
The study of 4-(Phenylsulfonyl) morpholine showed its role in modulating antibiotic activity against multidrug-resistant strains, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).
Fluorescent Molecular Probes
Sulfonamide derivatives have been used to develop fluorescent molecular probes for biological studies, enabling the tracking and analysis of various biological processes with high sensitivity (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-2-7-17(24-13)25(21,22)19-12-16(20-8-10-23-11-9-20)14-3-5-15(18)6-4-14/h2-7,16,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPWXUNFPOXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
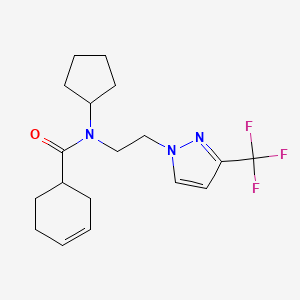
![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)
![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)

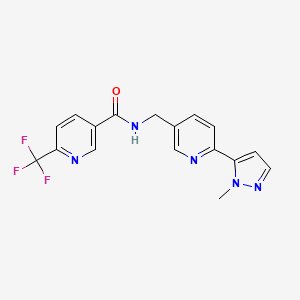
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)
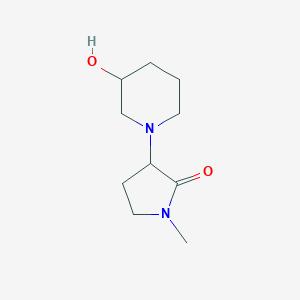

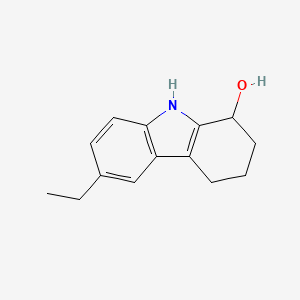
![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)
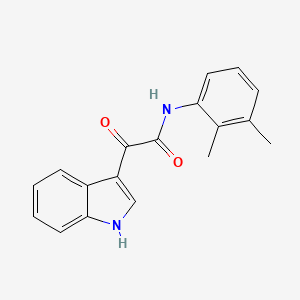
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2535835.png)